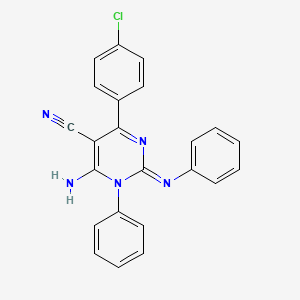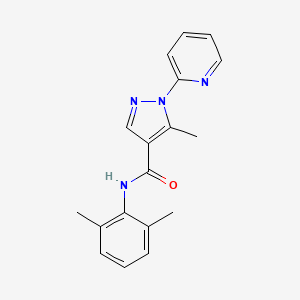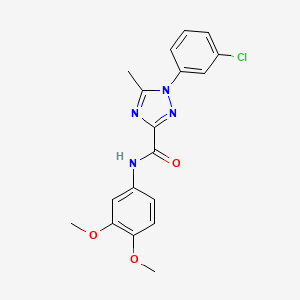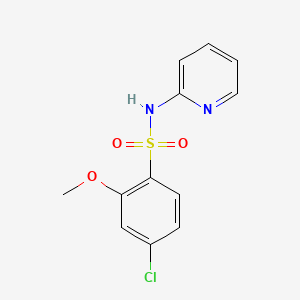![molecular formula C20H25ClN2O4S B13369738 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a sulfonyl group and two aromatic rings, one of which contains chloro and methoxy substituents.
準備方法
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride derivative, followed by its reaction with the piperazine ring under controlled conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the aromatic rings may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
類似化合物との比較
Compared to other similar compounds, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C20H25ClN2O4S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
InChIキー |
MAAHLGDUQNBHDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B13369664.png)
![3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369671.png)

![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate](/img/structure/B13369676.png)
![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369695.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)
![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)

![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
